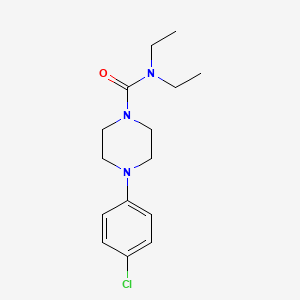
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide
Cat. No. B2556552
Key on ui cas rn:
80534-01-6
M. Wt: 295.81
InChI Key: OTJWSKAMRFUUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04446133
Procedure details


In 40 ml of methylene chloride was dissolved 4.0 g (0.02 mole) of 1-(4-chlorophenyl)piperazine at room temperature. Then, a solution of 3.0 g (0.022 mole) of diethylcarbamoyl chloride in 30 ml off methylene chloride was dropped to the above solution over a period of 30 minutes and the mixture was stirred for 4 hours at room temperature. The precipitate was removed and the filtrate was made alkaline by addition of 30 ml of a 35% aqueous solution of sodium hydroxide and extracted with 50 ml of methylene chloride. The organic layer was dried with anhydrous sodium sulfate and the solvent was removed by distillation under reduced pressure to obtain crude 1-(4-chlorophenyl)-4-diethylcarbamylpiperazine as the residue. The low-boiling-point component was removed by distillation under reduced pressure and the residue was recrystallized from n-hexane to obtain 1.8 g of a purified product having a melting point of 63° to 64° C. The yield was 29.9%. The elementary analysis values are as follows.




Name
Yield
29.9%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH2:14]([N:16]([CH2:20][CH3:21])[C:17](Cl)=[O:18])[CH3:15]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:17](=[O:18])[N:16]([CH2:20][CH3:21])[CH2:14][CH3:15])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(=O)Cl)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 4 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of 30 ml of a 35% aqueous solution of sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 50 ml of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude 1-(4-chlorophenyl)-4-diethylcarbamylpiperazine as the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The low-boiling-point component was removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from n-hexane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)N1CCN(CC1)C(N(CC)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 29.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
